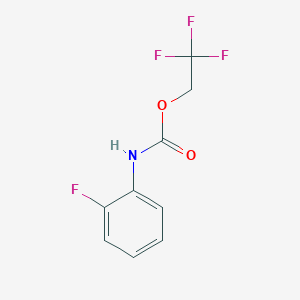

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is an organic compound with the molecular formula C9H7F4NO2 It is characterized by the presence of both trifluoroethyl and fluorophenyl groups, which contribute to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted carbamates, while hydrolysis would produce 2-fluoroaniline and 2,2,2-trifluoroethanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of derivatives, making it valuable for creating pharmaceuticals and agrochemicals. The presence of fluorine atoms can also modify the electronic properties of compounds, influencing their reactivity and interaction with biological targets.

Reactivity and Mechanism

The mechanism of action involves the interaction of the trifluoroethyl group with various molecular targets. This interaction can lead to increased binding affinities due to enhanced hydrophobic interactions with biological membranes. The carbamate structure allows for potential hydrolysis under physiological conditions, releasing active amines that can interact with biomolecules .

Biological Applications

Pharmacological Research

Research indicates that 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate has potential applications in drug development. Its derivatives have been explored for their biological activity against various diseases, including cancer and infectious diseases. The incorporation of fluorine atoms has been shown to improve the pharmacokinetic properties of drugs, leading to better absorption and bioavailability .

Case Study: Anticancer Activity

A study examined the anticancer properties of compounds derived from this compound. The results demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for producing high-performance materials used in coatings and adhesives. The compound's stability under various conditions allows it to be used in formulations requiring robust chemical resistance .

Materials Science

The compound's ability to form stable bonds with polymers makes it a candidate for enhancing material properties. For instance, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has shown that fluorinated compounds often impart desirable characteristics to polymers used in demanding applications such as aerospace and automotive industries .

Data Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Chemistry | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Pharmacology | Potential drug development with improved bioavailability | Anticancer agents derived from carbamate |

| Industrial Chemistry | Production of specialty chemicals | High-performance coatings |

| Materials Science | Enhancing properties of polymers | Aerospace materials |

Mecanismo De Acción

The mechanism by which 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. For example, the trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The exact pathways involved would depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethylamine: Another fluorinated compound with similar reactivity but different functional groups.

2,2,2-Trifluoroethyl isocyanate: Shares the trifluoroethyl group but has different reactivity due to the isocyanate functional group.

2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in organic synthesis.

Uniqueness

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate is unique due to the combination of the trifluoroethyl and fluorophenyl groups, which confer distinct chemical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research fields.

Actividad Biológica

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (CAS No. 200876-83-1) is a carbamate derivative that has garnered attention due to its potential biological activities. The compound features a trifluoroethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H7F4NO2. Its structure is characterized by the presence of a trifluoroethyl group and a fluorophenyl moiety attached to a carbamate functional group. The unique electronic properties imparted by the fluorine atoms contribute to the compound's biological activity.

The biological activity of this compound has been linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of inhibitors targeting enzymes involved in neurotransmitter uptake and other metabolic processes. For instance, the presence of the trifluoroethyl group may enhance binding affinity through hydrophobic interactions and electronic effects .

- Antifungal Activity : Recent studies have demonstrated that similar carbamate derivatives exhibit significant antifungal properties against various pathogens. The incorporation of fluorinated groups has been shown to improve antifungal efficacy by enhancing lipophilicity and stability .

Antifungal Efficacy

A study evaluating the antifungal activity of carbamate derivatives revealed that compounds with similar structures exhibited promising results against several fungal pathogens. The following table summarizes key findings related to antifungal activity:

| Compound | Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|---|

| This compound | Fusarium graminearum | >70 | 12.50 |

| Other Carbamate Derivatives | Fusarium oxysporum | >60 | 16.65 |

These results suggest that this compound may have broad-spectrum antifungal activity comparable to or exceeding that of other tested compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the phenyl ring significantly influence biological activity. For example:

- Para-substituted Fluorine : Compounds with a para-fluorine substitution generally exhibited higher potency compared to those with ortho or meta substitutions.

- Trifluoroethyl Group : The presence of the trifluoroethyl moiety consistently enhanced lipophilicity and metabolic stability across various derivatives .

Case Studies

- Neurotransmitter Uptake Inhibition : A study demonstrated that carbamates with trifluoromethyl groups could inhibit serotonin uptake in neuronal cells, suggesting potential applications in treating mood disorders .

- Antimicrobial Testing : In vitro assays showed that this compound inhibited growth in several bacterial strains, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGCLODTAXBKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.